

An In-depth Technical Guide to 5-Hexenoic Acid (CAS: 1577-22-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexenoic acid, with the CAS number 1577-22-6, is an unsaturated fatty acid featuring a six-carbon chain and a terminal double bond.[1][2] This molecule serves as a versatile building block in organic synthesis and has garnered attention in the pharmaceutical industry as a key intermediate. This technical guide provides a comprehensive overview of **5-hexenoic acid**, including its physicochemical and spectral properties, detailed synthesis protocols, and its notable applications in drug development. While direct biological activities of **5-hexenoic acid** are not extensively documented in publicly available literature, its role as a precursor to bioactive molecules underscores its importance in medicinal chemistry.

Physicochemical and Spectral Data

A summary of the key quantitative data for **5-hexenoic acid** is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of 5-Hexenoic Acid

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₂	[3]
Molecular Weight	114.14 g/mol	[3]
CAS Number	1577-22-6	[3]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	105 °C at 15 mmHg	[2]
Density	0.961 g/mL at 25 °C	[2]
Solubility	Insoluble in water; Soluble in alcohol	[2][4]
Refractive Index	n20/D 1.435	
Flash Point	104 °C (closed cup)	

Table 2: Spectral Data of 5-Hexenoic Acid

Spectroscopy	Data Highlights
¹H NMR	Spectral data available in public databases.
¹³ C NMR	Spectral data available in public databases.
IR Spectroscopy	Conforms to structure.
Mass Spectrometry	Spectral data available in public databases.

Synthesis of 5-Hexenoic Acid

A common and effective method for the synthesis of **5-hexenoic acid** is through the oxidative cleavage of cyclohexanone.

Experimental Protocol: Synthesis from Cyclohexanone

This protocol is adapted from established literature procedures.

Materials:

- Cyclohexanone
- 30% Hydrogen Peroxide (H₂O₂)
- Methanol (MeOH)
- Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Dichloromethane (DCM)
- Deionized water

Procedure:

- Preparation of the reaction mixture: In a reaction vessel, combine cyclohexanone and methanol.
- Addition of reagents: To the stirred solution, add a solution of copper(II) sulfate pentahydrate and ferrous sulfate heptahydrate in water.
- Controlled addition of oxidant: Slowly add 30% hydrogen peroxide to the mixture, maintaining the temperature between -20 to -40 °C.
- Reaction completion: After the addition is complete, allow the reaction to proceed for the specified time, monitoring the consumption of the starting material by a suitable analytical technique (e.g., TLC or GC).
- Work-up: Upon completion, quench the reaction and extract the product with dichloromethane.
- Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it
 under reduced pressure. The crude product can be further purified by distillation to yield pure
 5-hexenoic acid.

A 55.4% yield has been reported for this transformation.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **5-hexenoic acid** from cyclohexanone.

Click to download full resolution via product page

Synthesis of **5-Hexenoic Acid** from Cyclohexanone.

Applications in Drug Development

The primary significance of **5-hexenoic acid** in drug development lies in its role as a key intermediate in the synthesis of Vigabatrin ((±)-4-amino-**5-hexenoic acid**). Vigabatrin is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. By increasing GABA levels in the brain, Vigabatrin is used as an antiepileptic medication.

Synthetic Pathway to Vigabatrin

The synthesis of Vigabatrin from **5-hexenoic acid** involves a multi-step process. A simplified logical representation of this transformation is provided below.

Click to download full resolution via product page

Logical pathway from **5-Hexenoic Acid** to Vigabatrin.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the public domain regarding the direct biological activity of **5-hexenoic acid** itself. While studies on related short and medium-chain fatty acids, including other hexenoic acid isomers, have explored their antimicrobial and anti-inflammatory properties, similar dedicated research on the 5-isomer is not readily available.[5] [6][7] Consequently, its involvement in specific cellular signaling pathways remains uncharacterized.

The primary relevance of **5-hexenoic acid** to the drug development community is its established role as a crucial building block for pharmacologically active molecules rather than its intrinsic biological effects.

Safety and Handling

5-Hexenoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Hexenoic acid is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its primary importance for researchers and professionals in drug development is its application as a key starting material in the synthesis of the antiepileptic drug Vigabatrin. While direct biological activities of **5-hexenoic acid** are not well-documented, its utility in constructing complex, biologically active molecules makes it a compound of significant interest in medicinal and organic chemistry. Further research may uncover novel applications and potential biological effects of this versatile unsaturated fatty acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 1577-22-6: 5-Hexenoic acid | CymitQuimica [cymitquimica.com]
- 2. 5-HEXENOIC ACID | 1577-22-6 [chemicalbook.com]
- 3. 5-Hexenoic Acid | C6H10O2 | CID 15308 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-hexenoic acid, 1577-22-6 [thegoodscentscompany.com]
- 5. Antibacterial activity of hexadecynoic acid isomers towards clinical isolates of multidrugresistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Hexenoic Acid (CAS: 1577-22-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075442#5-hexenoic-acid-cas-number-1577-22-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com